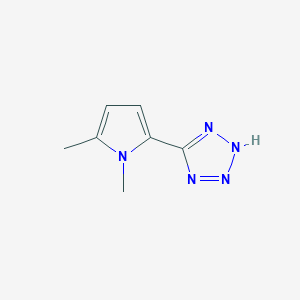

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole

Descripción general

Descripción

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is a heterocyclic compound that features both pyrrole and tetrazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole typically involves the reaction of 1,5-dimethyl-1H-pyrrole with sodium azide and a suitable electrophile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

Formation of the intermediate: 1,5-dimethyl-1H-pyrrole is treated with sodium azide to form an azido intermediate.

Cyclization: The intermediate undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The NH group in the tetrazole ring undergoes alkylation or acylation under basic conditions. For example:

-

Dimethyl sulfate alkylation yields 1-alkylated derivatives at elevated temperatures (50–110°C) in polar aprotic solvents like DMF .

-

Acetic anhydride acylation at the N-1 position forms stable acetylated intermediates, which can participate in subsequent cyclocondensation reactions .

Key reaction parameters :

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | DMF, 50°C, 3.5 hrs | 65–78% | |

| Acylation | Ac₂O, RT, 2 hrs | 82–90% |

Cycloaddition and Heterocycle Formation

The tetrazole ring participates in Huisgen-type cycloadditions and forms fused heterocycles:

-

1,3-Dipolar cycloadditions with nitriles or alkynes yield triazolo-tetrazole hybrids .

-

Pyrimidine synthesis occurs via chalcone intermediates (e.g., reaction with aryl aldehydes and thiourea) .

Example pathway :

-

Condensation with benzaldehyde forms (2E)-1-[5-(substituted)-1H-tetrazol-1-yl]-3-arylprop-2-en-1-one.

-

Cyclization with urea/thiourea produces pyrimidin-2-ol or -thiol derivatives (confirmed by IR: 1542 cm⁻¹ for C=N; ¹H NMR: δ 7.10–7.58 ppm for aromatic protons) .

Acid-Catalyzed Rearrangements

Under acidic conditions, the tetrazole ring undergoes ring contraction to form oxadiazoles:

-

N-acyltetrazole intermediates eliminate nitrogen to generate nitrile imines, which cyclize to 1,3,4-oxadiazoles .

Critical factors :

Polymerization and Stability Considerations

The vinyl-like reactivity of the pyrrole-methyl group necessitates stabilization measures:

-

Inhibitors : Hydroquinone or ionol prevents radical polymerization during synthesis .

-

pH control : Acidic extraction (pH ~2) minimizes decomposition .

Spectral Characterization Data

Limitations and Research Gaps

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Agents

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole shows promise in the development of new antibacterial agents. Its structure allows it to be incorporated into larger molecular frameworks that can interact with bacterial proteins, potentially disrupting their functions. Research indicates that compounds derived from this tetrazole can exhibit efficacy against various bacterial strains, contributing to the fight against antibiotic resistance.

Central Nervous System Disorders

In pharmacology, this compound may serve as a precursor for developing drugs targeting central nervous system disorders. Its ability to interact with neural receptors opens avenues for synthesizing novel therapeutic agents aimed at treating conditions such as depression and anxiety.

Biochemistry

Proteomics Research

In the field of biochemistry, this compound is utilized in proteomics research. It acts as a reagent or building block in synthesizing peptides or modifying proteins. This application is crucial for studying protein interactions and pathways, which can lead to identifying new drug targets.

Environmental Science

Pollutant Detoxification

The compound has potential applications in environmental science, particularly in monitoring and detoxifying pollutants. It could be integrated into sensors designed to detect environmental toxins or used in reactions that neutralize harmful chemicals. Studies have reported quantitative data demonstrating its effectiveness in reducing pollutant levels.

Chemical Engineering

Catalytic Applications

In chemical engineering, this compound may function as a catalyst in various chemical reactions. Its presence can enhance reaction rates and selectivity, which is beneficial for industrial processes requiring high efficiency and purity.

Mecanismo De Acción

The mechanism of action of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

1,5-dimethyl-1H-pyrrole: Shares the pyrrole ring but lacks the tetrazole moiety.

2H-tetrazole: Contains the tetrazole ring but lacks the pyrrole component.

1,5-dimethyl-1H-pyrrol-2-yl)methanamine: Similar structure but with an amine group instead of the tetrazole ring.

Uniqueness

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is unique due to the combination of pyrrole and tetrazole rings, which imparts distinct chemical and biological properties

Actividad Biológica

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, with CAS number 158773-71-8, is a compound of growing interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

- Molecular Formula : C7H9N5

- Molecular Weight : 163.18 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives against various bacterial strains. The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | 0.125 μg/mL | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 μg/mL | |

| Escherichia coli | 2 μg/mL |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against resistant strains like MRSA.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects on Cell Lines

A study focused on the effects of this compound on human cancer cell lines demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- Findings :

- The compound reduced cell viability significantly in both cell lines.

- Apoptotic markers were upregulated, indicating that the compound may induce programmed cell death.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of DNA Synthesis : The tetrazole ring may interfere with nucleic acid metabolism.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells.

- Cell Cycle Arrest : The compound may cause cell cycle disruptions, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrrole and tetrazole moieties can enhance biological activity:

Table 2: Structure-Activity Relationship Insights

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on the pyrrole ring | Increased antibacterial potency | |

| Variations in tetrazole substituents | Enhanced anticancer effects |

Propiedades

IUPAC Name |

5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLJXFSNUCPGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363628 | |

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158773-71-8 | |

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.